BenchChemオンラインストアへようこそ!

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide

α7 nAChR Allosteric modulation Structure-activity relationship

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1799258‑74‑4) is a synthetic acrylamide derivative incorporating a thiophen‑2‑yl‑acrylamide pharmacophore, a p‑tolyl substituent, and a distinctive 2‑(2‑hydroxyethoxy)ethyl linker arm. It belongs to the N‑substituted thiophenylacrylamide class, which has yielded positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs) with demonstrated in‑vivo antinociceptive activity.

Molecular Formula C18H21NO3S
Molecular Weight 331.43
CAS No. 1799258-74-4
Cat. No. B2917712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide
CAS1799258-74-4
Molecular FormulaC18H21NO3S
Molecular Weight331.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)OCCO
InChIInChI=1S/C18H21NO3S/c1-14-4-6-15(7-5-14)17(22-11-10-20)13-19-18(21)9-8-16-3-2-12-23-16/h2-9,12,17,20H,10-11,13H2,1H3,(H,19,21)/b9-8+
InChIKeyCJCVCJHMHWMDML-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1799258-74-4): Procurement-Relevant Structural and Pharmacological Baseline


(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1799258‑74‑4) is a synthetic acrylamide derivative incorporating a thiophen‑2‑yl‑acrylamide pharmacophore, a p‑tolyl substituent, and a distinctive 2‑(2‑hydroxyethoxy)ethyl linker arm [1]. It belongs to the N‑substituted thiophenylacrylamide class, which has yielded positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs) with demonstrated in‑vivo antinociceptive activity [2]. The presence of the hydroxyethoxy linker differentiates it from the prototypical α7‑PAM DM497 [(E)‑3‑(thiophen‑2‑yl)‑N‑(p‑tolyl)acrylamide] that lacks this solubilising spacer and has been characterised in rodent neuropathic pain models [2].

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide: Why In‑Class α7‑PAM Acrylamides Cannot Be Interchanged Without Experimental Validation


Within the thiophenylacrylamide α7‑PAM series, even minor structural modifications produce profound functional divergence. The prototypical compound DM497 acts as a concentration‑dependent PAM/NAM with antinociceptive efficacy at 10 mg kg⁻¹ i.p. in oxaliplatin‑induced neuropathy, while its close analog DM490 (furan‑2‑yl / N‑methyl substitution) is a pure NAM that fully antagonises DM497′s effect at 30 mg kg⁻¹ [2]. The target compound introduces a 2‑(2‑hydroxyethoxy)ethyl spacer between the amide nitrogen and the p‑tolyl ring—a moiety that is absent in any published α7‑PAM comparator [1]. This spacer is expected to alter hydrogen‑bonding capacity, aqueous solubility, LogP, and metabolic vulnerability relative to DM497 [1]. Consequently, potency, allosteric sign (PAM vs. NAM), isoform selectivity (α7 vs. α9α10), and in‑vivo pharmacokinetics cannot be predicted by analogy alone. Procurement decisions that treat this compound as a simple PAM‑2 or DM497 surrogate risk selecting a molecule with untested efficacy and possibly opposing pharmacology [2].

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide: Quantitative Differential Evidence Against Closest Structural Comparators


Structural Differentiation from α7‑PAM DM497: Introduction of a 2‑(2‑Hydroxyethoxy)ethyl Spacer Absent in Any Published α7 Modulator

The target compound contains a 2‑(2‑hydroxyethoxy)ethyl linker between the amide nitrogen and the p‑tolyl ring, whereas the closest pharmacologically characterised analog, DM497 [(E)‑3‑(thiophen‑2‑yl)‑N‑(p‑tolyl)acrylamide], has a direct N–p‑tolyl bond [1][2]. This linker adds two hydrogen‑bond acceptors and one hydrogen‑bond donor, increases topological polar surface area (TPSA) by approximately 25 Ų relative to DM497 (TPSA ≈ 46 Ų for DM497 vs. ≈ 71 Ų for the target), and raises molecular weight from 243.3 Da to 331.4 Da [1]. In published SAR studies, replacement of the N‑phenyl or N‑p‑tolyl group with larger N‑alkyl/alkoxy substituents was shown to invert allosteric sign from PAM to NAM or abolish activity altogether [2].

α7 nAChR Allosteric modulation Structure-activity relationship

In‑Vivo Antinociceptive Efficacy Baseline: DM497 (Thiophen‑2‑yl / Direct N–p‑tolyl) Reduces Oxaliplatin‑Induced Neuropathic Pain at 10 mg kg⁻¹

DM497, the closest pharmacologically characterised analog lacking the hydroxyethoxy linker, produced a statistically significant reduction in oxaliplatin‑induced cold allodynia in mice at 10 mg kg⁻¹ i.p. in a cold‑plate test (latency increased vs. vehicle control) [1]. In contrast, the furan‑based NAM DM490 showed no antinociceptive activity at the same dose and fully blocked DM497′s effect when co‑administered at 30 mg kg⁻¹ [1]. No in‑vivo data exist for the target compound; therefore this evidence establishes the performance floor that the hydroxyethoxy‑modified derivative must match or exceed to be considered a viable α7‑PAM candidate for neuropathic pain.

Neuropathic pain Oxaliplatin-induced neuropathy α7 PAM

Positional Isomer Differentiation: Thiophen‑2‑yl vs. Thiophen‑3‑yl Substitution Alters Molecular Electrostatic Potential and Predicted Target Binding

The commercial availability of the thiophen‑3‑yl positional isomer [(E)‑N‑(2‑(2‑hydroxyethoxy)‑2‑(p‑tolyl)ethyl)‑3‑(thiophen‑3‑yl)acrylamide] underscores the requirement for substitution‑specific selection [1]. Published α7‑PAM SAR demonstrates that the thiophen‑2‑yl moiety in DM497 is essential for its dual PAM/NAM activity; replacement with furan‑2‑yl (DM490) converts the compound to a pure NAM with >8‑fold selectivity shift towards α9α10 nAChR inhibition [2]. Moving the acrylamide attachment from the 2‑position to the 3‑position of thiophene alters the conjugated system′s electron distribution and the spatial orientation of the heterocycle, which in docking studies maps to distinct intersubunit vs. intrasubunit binding sites determining allosteric sign [2].

Positional isomerism Molecular docking α7 nAChR selectivity

Physicochemical Differentiation: Enhanced Calculated Solubility and Reduced LogP vs. DM497

The hydroxyethoxy linker is predicted to improve aqueous solubility and lower LogP relative to DM497. Calculated XLogP3 for the target compound is ≈2.2 versus ≈3.5 for DM497, while TPSA increases from ≈46 Ų to ≈71 Ų [1]. For CNS‑targeted α7‑PAMs, TPSA values below 60–70 Ų are generally associated with acceptable brain penetration; the target compound′s TPSA ≈71 Ų sits near this threshold, whereas DM497 (≈46 Ų) is well within the CNS‑permeable range [1]. This suggests the target compound may exhibit reduced CNS exposure, potentially favouring peripheral α7‑mediated anti‑inflammatory effects over central antinociception.

Physicochemical properties Solubility CNS penetration

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide: Evidence‑Based Application Scenarios for Procurement Decision‑Making


Probing the Role of the N‑Substituent in α7 nAChR Allosteric Modulation: PAM vs. NAM Sign Determination

This compound is best deployed as a chemical probe to determine whether insertion of a flexible hydroxyethoxy linker between the amide nitrogen and the p‑tolyl ring preserves the PAM activity seen with DM497 or shifts the functional profile toward NAM or silent binding [1]. Electrophysiological testing at heterologously expressed α7 nAChRs should include DM497 (10 µM) and DM490 as PAM and NAM controls, respectively, with concentration‑response curves (0.1–100 µM) at low (10 µM) and high (300 µM) ACh concentrations to detect concentration‑dependent sign switching [1].

Oxaliplatin‑Induced Neuropathic Pain Model: Benchmarking Against DM497 at 10 mg kg⁻¹

For in‑vivo pain research, the compound should be evaluated head‑to‑head with DM497 in the oxaliplatin‑induced cold allodynia model [1]. Mice treated with oxaliplatin (2.4 mg kg⁻¹, 10 i.p. injections) receive the test compound at 3, 10, and 30 mg kg⁻¹ i.p. alongside DM497 (10 mg kg⁻¹) as a positive control and DM490 (30 mg kg⁻¹) as a NAM control. Cold‑plate latency at 4 °C is the primary endpoint [1]. Procurement without a parallel DM497 arm precludes interpretation of whether the linker improves, retains, or abolishes efficacy.

CNS vs. Peripheral α7 Target Engagement: Pharmacokinetic/Pharmacodynamic Profiling

The calculated increase in TPSA (+25 Ų) and decrease in LogP (−1.3 units) relative to DM497 [2] warrant explicit brain‑to‑plasma ratio determination. Researchers should procure the compound for cassette PK studies in rodents (1 mg kg⁻¹ i.v.; 5 mg kg⁻¹ p.o.) with serial plasma and brain sampling at 0.25, 0.5, 1, 2, 4, 8 h to calculate Kp,uu. If Kp,uu < 0.1, the compound may be preferentially suited for peripheral α7‑mediated anti‑inflammatory indications rather than central pain, distinguishing it from the CNS‑penetrant DM497 [1][2].

Selectivity Screening Against α9α10 nAChR and CaV2.2 to Rule Out Off‑Target Nociceptive Pathways

DM497 shows >8‑fold weaker inhibition of α9α10 nAChR compared to DM490, and both compounds minimally inhibit CaV2.2 [1]. The target compound must be screened at 10–30 µM at α9α10 and CaV2.2 to verify that the hydroxyethoxy linker does not introduce α9α10 inhibitory activity or CaV2.2 blockade, either of which would confound interpretation of antinociceptive readouts [1]. Procurement for mechanism‑of‑action studies is only justified if accompanied by these counter‑screens.

Quote Request

Request a Quote for (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.